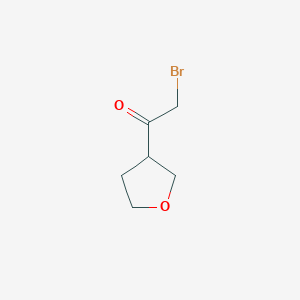

2-Bromo-1-(oxolan-3-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(oxolan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYWQQAFNRKSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101023-98-6 | |

| Record name | 2-bromo-1-(oxolan-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Safety Data Sheet (SDS) for 2-Bromo-1-(oxolan-3-yl)ethan-1-one

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Preamble: A Proactive Approach to Chemical Safety

Section 1: Compound Identity and Structural Hazard Analysis

This compound is a bifunctional organic molecule that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its utility is derived from its specific chemical architecture, which is also the source of its significant hazards.

Physicochemical Properties

A summary of the known physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1101023-98-6 | [1] |

| Molecular Formula | C₆H₉BrO₂ | [1] |

| Molecular Weight | 193.04 g/mol | [1] |

| Appearance | Not specified (likely a solid or high-boiling liquid) | Inferred |

| Purity | Typically ≥95% from commercial suppliers | [1] |

The Nexus of Reactivity and Hazard: The α-Bromo Ketone Moiety

The primary driver of this compound's toxicological profile is the α-bromo ketone functional group. This arrangement of atoms creates a potent electrophilic center at the α-carbon.

-

Causality of Hazard : The electronegative oxygen of the carbonyl group and the adjacent bromine atom both pull electron density away from the α-carbon. The bromine atom is also an excellent leaving group. This electronic configuration makes the α-carbon highly susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA. This covalent modification (alkylation) of critical biological targets is the mechanistic basis for its corrosive and irritant properties. This reactivity is a well-documented characteristic of α-haloketones.[2][3][4] Many α-bromo ketones are also classified as lachrymators, substances that cause tearing and severe eye irritation.[5][6]

The oxolane (tetrahydrofuran) ring is a relatively stable cyclic ether and is considered a minor contributor to the acute hazards of the molecule compared to the α-bromo ketone group.

Section 2: Synthesized Hazard Classification and Precautionary Logic

Based on the consistent and severe hazard classifications of numerous analogous α-bromo ketones, a GHS (Globally Harmonized System) classification for this compound can be reliably inferred.[5][6][7][8][9]

Inferred GHS Classification

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation. |

Hazard-to-Precaution Workflow

The logical progression from understanding the chemical structure to implementing the necessary safety controls is paramount. This workflow ensures that safety measures are not arbitrary but are directly linked to the known risks.

Caption: From Structural Alert to Mandatory Controls.

Section 3: Risk Mitigation and Safe Handling Protocols

Handling this compound requires stringent adherence to protocols designed to prevent any direct contact.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[7][10][11] This is non-negotiable and serves to protect the user from inhaling irritating vapors and aerosols.

-

Emergency Equipment: An eyewash station and a safety shower must be located in immediate proximity to the workstation.[6][7][9] Their location should be known and the pathway to them must be unobstructed.

Personal Protective Equipment (PPE): A Barrier of Last Resort

Standard laboratory PPE is insufficient for this class of compound. The following must be worn:

-

Eye and Face Protection: Tight-fitting safety goggles in combination with a full-face shield are required.[6][11] The corrosive nature of α-bromo ketones necessitates protection for the entire face, not just the eyes.

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A common practice is to wear two pairs of nitrile gloves, but this should only be for very short-duration tasks, as breakthrough times for nitriles against reactive electrophiles can be short. Gloves must be inspected for any signs of degradation or pinholes before each use.[10][12] Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.

-

Body Protection: A flame-resistant lab coat is mandatory. For operations with a higher risk of splashing, such as large-scale transfers, a chemically resistant apron should be worn over the lab coat.[10][11]

Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Confirm the location and functionality of the safety shower and eyewash.

-

Donning PPE: Don all required PPE as described in Section 3.2.

-

Transfer: Conduct all transfers of the material within the fume hood. Use a spatula or powder funnel for solids, and a syringe or cannula for liquids to minimize the risk of spills.

-

Reaction Setup: Keep all reaction vessels containing the compound within the fume hood and ensure they are clearly labeled.

-

Post-Handling: Decontaminate all surfaces within the fume hood that may have come into contact with the chemical. Carefully remove PPE, avoiding self-contamination, and wash hands thoroughly with soap and water.[7][13]

Section 4: Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[7][13] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled).[10][12] Seek immediate medical attention.[7]

-

Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15-20 minutes.[7][12] Seek immediate medical attention. Do not use neutralizing creams or ointments.

-

Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[7][12] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Emergency Response Decision Tree

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.ca [fishersci.ca]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Navigating the Solution Space: A Technical Guide to the Solubility of 2-Bromo-1-(oxolan-3-yl)ethan-1-one in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Bromo-1-(oxolan-3-yl)ethan-1-one, a key building block in contemporary drug discovery and synthetic chemistry. Recognizing the scarcity of public-domain experimental solubility data for this specific α-haloketone, this document emphasizes a multi-faceted approach. It combines theoretical structural analysis, predictive modeling using Hansen Solubility Parameters (HSP), and detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical tools required to effectively integrate this versatile reagent into their workflows by mastering its solubility characteristics.

Introduction: The Critical Role of Solubility in Harnessing Chemical Potential

This compound is a structurally significant molecule, featuring a reactive α-bromo ketone moiety and a polar tetrahydrofuran (oxolane) ring. This combination makes it a valuable electrophilic precursor for synthesizing a diverse array of heterocyclic compounds, which are mainstays in medicinal chemistry. However, the utility of any reagent is fundamentally governed by its behavior in solution.

In drug development, solubility is a paramount physicochemical property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3] Poor solubility can impede high-throughput screening, lead to erroneous biological assay results, and create significant hurdles in formulation, ultimately causing costly delays and late-stage failures.[3][4] Understanding and controlling the solubility of a key intermediate like this compound is therefore not a trivial pursuit but a critical step in optimizing reaction conditions, ensuring reproducibility, and accelerating the development pipeline.[5][6]

This guide provides a systematic approach to navigating the solubility landscape of this compound, empowering the researcher to make informed decisions on solvent selection for synthesis, purification, and formulation.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility.

Table 1: Core Physicochemical Properties

| Property | Value/Analysis | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1101023-98-6 | [7] |

| Molecular Formula | C₆H₉BrO₂ | [7] |

| Molecular Weight | 193.04 g/mol | [7] |

| Structural Features | - α-Bromo Ketone: A highly polar and reactive functional group. The carbonyl group (C=O) is a strong hydrogen bond acceptor. | Structural Analysis |

| - Oxolane (Tetrahydrofuran) Ring: A cyclic ether, contributing significant polarity and acting as a hydrogen bond acceptor via the ether oxygen. | Structural Analysis | |

| - Overall Polarity: The molecule is expected to be moderately to highly polar due to the presence of two oxygen atoms and the electronegative bromine atom. | Structural Analysis | |

| - Hydrogen Bonding | Capable of acting as a hydrogen bond acceptor at the carbonyl and ether oxygens. It lacks a hydrogen bond donor. |

Theoretical Assessment: Applying the "Like Dissolves Like" Principle

The adage "like dissolves like" remains a powerful, albeit qualitative, first-pass assessment for solubility prediction.[8] It is based on the principle that substances with similar intermolecular forces are more likely to be miscible.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to donate and accept hydrogen bonds and their high polarity. Given the subject molecule's polarity and hydrogen bond accepting sites, it is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents are polar but lack hydrogen bond donating capabilities. The strong dipole-dipole interactions between these solvents and the polar α-bromo ketone and ether moieties suggest high solubility. DMSO, being a highly polar and strong hydrogen bond acceptor, is anticipated to be an excellent solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals (dispersion) forces. A significant mismatch in polarity exists between these solvents and the highly polar this compound. Therefore, low solubility is predicted in nonpolar solvents.

Predictive Modeling: A Quantitative Approach with Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters provide a robust, semi-empirical method for quantifying intermolecular forces and predicting solubility.[8][9] The total Hildebrand solubility parameter (δ) is deconstructed into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[9][10]

The core principle is that materials with similar HSP values are likely to be soluble in one another.[9] The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [10]

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the interaction radius (R₀) of the solute.

Workflow for HSP-Based Solubility Prediction

Since the HSP values for this compound are not published, a group-contribution method can be employed for their estimation.[9] This involves breaking down the molecule into its constituent functional groups and summing their contributions.

Caption: Shake-flask method for quantitative solubility.

Detailed Steps:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume of the solvent. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation. [11]2. Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for a sufficient time (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached. [12][13]3. Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Prepare a series of calibration standards of the compound in the same solvent. Analyze the filtered sample and the standards using an appropriate analytical technique (HPLC-UV is common). The concentration of the compound in the filtered sample is determined by comparing its response to the calibration curve.

-

Result: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion and Strategic Application

References

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

- Li, Di., & Kerns, E. H. (Eds.). (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Scribd. (n.d.). Solubility Parameters: Solvents. [Link]

-

Unknown Author. (n.d.). Qualitative Analysis of Organic Compounds. [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]

-

Bio-protocol. (n.d.). Determination of Thermodynamic Solubility. [Link]

-

Unknown Author. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Rowan University. (2025, February 25). The Evolution of Solubility Prediction Methods. [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

-

Stenutz, R. (n.d.). Hansen solubility parameters. [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. veranova.com [veranova.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 9. kinampark.com [kinampark.com]

- 10. Hansen solubility parameters [stenutz.eu]

- 11. scispace.com [scispace.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Literature review on oxolane-based alpha-bromo ketones

Title: Strategic Synthesis and Pharmacological Utility of Oxolane-Based

Executive Summary

In the landscape of modern medicinal chemistry, the oxolane (tetrahydrofuran, THF) ring represents a privileged scaffold, offering optimized solubility and metabolic stability compared to carbocyclic analogs. When functionalized as

This technical guide provides a rigorous analysis of the synthesis, reactivity, and application of oxolane-based

Structural Significance & Pharmacological Relevance[2][3][4][5]

The oxolane ring is not merely a passive linker; it is an active pharmacophore. Its oxygen atom acts as a hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of drug candidates.

-

Chirality & Binding: The C2 and C3 positions of the oxolane ring are chiral centers. Drug candidates like Amprenavir (HIV protease inhibitor) utilize the tetrahydrofuran core to orient side chains into specific enzyme pockets.

-

The

-Bromo Ketone Warhead: This moiety is an electrophilic trap. In drug synthesis, it is rarely the final product but rather a transient intermediate used to install heterocycles. -

Stability Concerns: The primary challenge in synthesizing oxolane-based

-bromo ketones is the susceptibility of the ether linkage to acid-catalyzed cleavage or ring-opening during the harsh conditions of bromination.

Synthetic Methodologies: Reagent Selection & Causality

Choosing the right brominating agent is critical when the substrate contains an acid-sensitive oxolane ring. Below is a comparative analysis of standard reagents.

Table 1: Comparative Analysis of Brominating Reagents

| Reagent | Mechanism | Selectivity | Risk Profile | Recommendation |

| Molecular Bromine ( | Acid-catalyzed enolization | Low (Poly-bromination common) | High: Generates HBr byproduct which may cleave the oxolane ring. | Avoid for this substrate. |

| N-Bromosuccinimide (NBS) | Radical or Ionic (Solvent dependent) | Moderate to High | Moderate: Requires radical initiator or acid catalyst (e.g., PTSA). | Viable with careful acid control. |

| Copper(II) Bromide ( | Heterogeneous enolate trapping | High (Mono-selective) | Low: Mild conditions, no free | Recommended for scale-up. |

| Phenyltrimethylammonium Tribromide (PTAB) | Slow release of | Excellent | Low: Stoichiometric control prevents over-bromination. | Gold Standard for lab scale. |

Experimental Protocol: Selective Bromination using PTAB

Objective: Synthesis of 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one from 1-(tetrahydrofuran-2-yl)ethan-1-one.

Rationale: This protocol utilizes Phenyltrimethylammonium Tribromide (PTAB) . Unlike liquid bromine, PTAB is a crystalline solid that allows for precise stoichiometric weighing, preventing the formation of dibromo-side products. The reaction is performed in THF (solvent) to maintain solubility and minimize solvent effects that could destabilize the oxolane reactant.

Step-by-Step Methodology

-

Preparation:

-

Dissolve 10.0 mmol of 1-(tetrahydrofuran-2-yl)ethan-1-one in 25 mL of anhydrous THF (tetrahydrofuran) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath. Reasoning: Lower temperature suppresses the formation of the thermodynamic enolate, favoring the kinetic control required for mono-bromination.

-

-

Reagent Addition:

-

Add 10.0 mmol (1.0 equiv) of PTAB portion-wise over 20 minutes.

-

Observation: The orange color of the reagent will slowly fade as the bromine is consumed.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor via TLC (System: 20% EtOAc/Hexanes). The product is typically less polar than the starting ketone.

-

Endpoint: Disappearance of the starting material spot.

-

-

Workup (Critical for Stability):

-

Filter off the precipitated phenyltrimethylammonium bromide salt.

-

Concentrate the filtrate under reduced pressure at low temperature (<30°C).

-

Caution: Do not heat excessively.

-bromo ketones are thermally unstable and lachrymators.

-

-

Purification:

-

Dissolve the residue in diethyl ether and wash with saturated

(to remove trace acid) and brine. -

Dry over

and concentrate. -

Storage: Store under inert gas at -20°C.

-

Mechanistic Insights & Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the Enol Pathway .[2] The acid generated in situ (autocatalysis) promotes the tautomerization of the ketone to its enol form, which then attacks the electrophilic bromine source.

Diagram 1: Synthesis & Reactivity Workflow

Caption: Workflow showing the conversion of acetyl-oxolane to the

Reactivity: The Hantzsch Thiazole Synthesis

The most prevalent application of oxolane-based

-

Mechanism:

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon of the bromo ketone, displacing the bromide (SN2). -

Cyclization: The nitrogen atom attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to form the thiazole.

-

Diagram 2: Hantzsch Cyclization Mechanism

Caption: Mechanistic pathway for the Hantzsch synthesis, converting the bromo ketone into a thiazole pharmacophore.

References

-

Synthesis of

-Halo Ketones: -

Hantzsch Thiazole Synthesis

-

Oxetanes and Oxolanes in Medicinal Chemistry

- Topic: Pharmacological properties of cyclic ethers.

- Source: Wultsxh, et al. "Oxetanes in Drug Discovery." Journal of Medicinal Chemistry.

-

URL:[Link]

- Topic: Use of Phenyltrimethylammonium Tribromide for selective mono-bromination.

-

Reactivity of Tetrahydrofuran Derivatives

Sources

- 1. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.iau.ir [journals.iau.ir]

- 6. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Nucleophilic substitution reactions of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Application Note & Experimental Protocols

Abstract

2-Bromo-1-(oxolan-3-yl)ethan-1-one (also known as 2-bromo-1-(tetrahydrofuran-3-yl)ethanone) represents a high-value "warhead" intermediate for Fragment-Based Drug Discovery (FBDD).[1] Its structure combines a polar, metabolic-stability-enhancing tetrahydrofuran (oxolane) ring with a highly reactive

Reactivity Profile & Mechanistic Logic

The utility of this compound lies in the electronic activation provided by the carbonyl group. The

However, the acidity of the

-

Path A (Desired): Direct

displacement by a nucleophile. -

Path B (Undesired): Deprotonation by strong bases leads to enolate formation, which can trigger the Favorskii Rearrangement , collapsing the structure into a carboxylic acid derivative rather than the desired substituted ketone.

Reaction Landscape Visualization

Caption: Divergent reactivity pathways. Blue paths indicate desired substitution; red path indicates the Favorskii rearrangement risk.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Synthesis of

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Secondary amine (1.1 equiv) or Primary amine (2.5–3.0 equiv to prevent bis-alkylation)

-

Base:

(powdered, anhydrous) or DIPEA (Hünig's base) -

Solvent: DMF (fastest) or Acetonitrile (easier workup)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equiv of the amine and 1.2 equiv of DIPEA in Acetonitrile (0.2 M concentration) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the formation of bis-alkylated byproducts.

-

Addition: Dissolve this compound in a minimal amount of Acetonitrile. Add this solution dropwise to the amine mixture over 20 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target mass = Amine MW + 112 - HBr).

-

Workup:

-

Concentrate Acetonitrile under reduced pressure.

-

Redissolve residue in DCM.

-

Wash with saturated

(aq) to remove HBr salts. -

Note: Avoid strong caustic washes (NaOH) to prevent enolization.

-

-

Purification: Flash chromatography (DCM/MeOH gradients).

Protocol B: Hantzsch Thiazole Synthesis

Objective: Cyclization with thioureas/thioamides to form thiazole rings. This is the "Gold Standard" reaction for this scaffold.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Thioamide/Thiourea: (1.0–1.1 equiv)[1]

-

Solvent: Ethanol (absolute)

Step-by-Step Procedure:

-

Mixing: In a reaction vial, combine the bromoketone and the thioamide component in Ethanol (0.5 M).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–6 hours.

-

Observation: The reaction often starts as a suspension and clears as the thiazole hydrobromide salt forms.

-

-

Precipitation (Self-Validating Step): Upon cooling to RT, the product often precipitates as the HBr salt.

-

Isolation: Filter the solid.

-

Free Basing: Suspend the solid in water and carefully adjust pH to ~8 with

or saturated -

Purification: Recrystallization from EtOH/Hexane is usually sufficient; column chromatography is rarely needed.

Critical Optimization Data

The choice of solvent and base dramatically affects the outcome. The table below summarizes conditions to optimize for Substitution (

| Parameter | Recommended | Avoid | Mechanistic Reason |

| Base | NaOH, NaOEt, KOtBu | Strong alkoxides abstract the | |

| Solvent | Acetone, MeCN, DMF | Water (without cosolvent) | Aprotic polar solvents enhance nucleophilicity. Water can lead to hydrolysis of the bromide. |

| Temp | 0°C | >80°C (unless refluxing) | High heat promotes elimination of HBr to form |

| Stoichiometry | Slight excess of Nucleophile | Excess Bromoketone | Excess electrophile leads to poly-alkylation of the amine. |

Troubleshooting Workflow

Caption: Decision tree for troubleshooting common side-reactions.

Safety & Handling (Lachrymator Warning)

Hazard Class:

-

Engineering Controls: All weighing and reactions must be performed in a functioning chemical fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench residual alkyl halide before removal from the hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent decomposition (turning purple/black indicates HBr release).

References

-

Reactivity of

-Haloketones: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] (Foundational text on enolate and substitution chemistry). -

Hantzsch Thiazole Synthesis: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[3]

-

Favorskii Rearrangement Mechanism: Organic Chemistry Portal. Favorskii Rearrangement.

-

General Protocol for Amination: ChemicalBook. 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Synthesis (Analogous Protocol).

-

Safety Data (Lachrymators): PubChem. Bromoacetone (Analogous Hazard Profile).[1][4]

Sources

Alkylation with 2-Bromo-1-(oxolan-3-yl)ethan-1-one: A Detailed Guide for Synthetic and Medicinal Chemists

Introduction

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with tailored pharmacological profiles is paramount. The introduction of unique scaffolds and functional groups can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic properties. Among the vast arsenal of synthetic reagents, α-halo ketones stand out as versatile building blocks for the construction of complex molecular architectures. This application note provides a comprehensive guide to the use of 2-Bromo-1-(oxolan-3-yl)ethan-1-one, a valuable alkylating agent that incorporates a biologically relevant tetrahydrofuran (THF) moiety.

The presence of the oxolane ring makes this reagent particularly interesting for medicinal chemistry applications, as the THF scaffold is a common feature in numerous natural products and approved pharmaceuticals. This guide will delve into the mechanistic underpinnings of alkylation reactions using this reagent, provide detailed, field-proven protocols for the alkylation of amines and thiols, and offer insights into the practical aspects of reaction execution, work-up, and purification.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a reactive α-bromo ketone. This combination of functional groups allows for efficient alkylation of a wide range of nucleophiles.

| Property | Value | Source(s) |

| CAS Number | 1101023-98-6 | [1] |

| Molecular Formula | C₆H₉BrO₂ | [1] |

| Molecular Weight | 193.04 g/mol | [1] |

| Appearance | Not specified in literature; likely a liquid or low-melting solid | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate |

Mechanistic Insights: The SN2 Pathway

The primary mechanism for alkylation using this compound is a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This renders it susceptible to attack by a variety of nucleophiles, such as amines and thiols.

In this process, the nucleophile attacks the α-carbon, leading to the displacement of the bromide ion as a leaving group. The reaction proceeds through a backside attack, resulting in an inversion of stereochemistry if the α-carbon is chiral. For the purposes of this guide, we will be working with the racemic form of the reagent. The presence of a base is often crucial to deprotonate the nucleophile, thereby increasing its nucleophilicity and driving the reaction to completion.

Safety and Handling of α-Bromo Ketones

α-Bromo ketones, including this compound, are lachrymators and skin irritants.[2][3][4][5] It is imperative to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][4] In case of contact with skin or eyes, flush the affected area immediately with copious amounts of water and seek medical attention.[2][4] All waste materials should be disposed of in accordance with institutional and local regulations.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of substrates. They provide a solid foundation for researchers to develop their own specific applications.

Protocol 1: N-Alkylation of a Primary Amine

This protocol details the alkylation of a primary amine, using benzylamine as a representative example. The reaction is carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 eq) and the chosen solvent (acetonitrile or DMF, approximately 0.1-0.2 M concentration relative to the limiting reagent).

-

Add the base (1.5 eq). If using a solid base like potassium carbonate, ensure it is finely powdered.

-

Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature. If a solid precipitate (e.g., KBr) has formed, remove it by filtration.

-

If DMF was used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then brine (1x) to remove the DMF. If acetonitrile was used, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Causality Behind Experimental Choices:

-

Choice of Base: A non-nucleophilic base is used to prevent it from competing with the amine nucleophile in reacting with the alkylating agent. Potassium carbonate is a cost-effective and easily removable solid base, while DIPEA is a liquid organic base that can be advantageous for ensuring homogeneity.

-

Solvent Selection: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile.

-

Reaction Monitoring: Close monitoring is crucial to prevent over-alkylation, where the secondary amine product reacts further with the alkylating agent to form a tertiary amine.[6] Using a slight excess of the primary amine can help to mitigate this side reaction.

Protocol 2: S-Alkylation of a Thiol

This protocol describes the alkylation of a thiol, using thiophenol as a representative example. Thiolates are excellent nucleophiles, and these reactions often proceed rapidly and cleanly at room temperature.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.05 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.2 eq)

-

Acetone or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask with a magnetic stir bar, add the thiol (1.05 eq) and the chosen solvent (acetone or THF, approximately 0.1-0.2 M).

-

Add the base (1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to generate the thiolate anion.

-

Dissolve this compound (1.0 eq) in a small amount of the reaction solvent and add it dropwise to the stirring thiolate solution.

-

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, filter off any solid byproducts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure S-alkylated product.

Causality Behind Experimental Choices:

-

Thiolate Generation: Thiols are generally more acidic than amines, and a weaker base like triethylamine is often sufficient to generate the highly nucleophilic thiolate.

-

Solvent Choice: Acetone and THF are suitable polar aprotic solvents that facilitate the SN2 reaction.

-

Rapid Reaction: The high nucleophilicity of the thiolate anion typically leads to faster reaction times compared to amine alkylations.

Data Presentation

The following table summarizes typical reaction parameters for the alkylation of different nucleophile classes with this compound.

| Nucleophile Class | Representative Nucleophile | Base | Solvent | Typical Temperature | Typical Reaction Time |

| Primary Amine | Benzylamine | K₂CO₃ or DIPEA | CH₃CN or DMF | Room Temp to 50 °C | 2-12 h |

| Thiol | Thiophenol | K₂CO₃ or Et₃N | Acetone or THF | Room Temp | 1-4 h |

Visualization of Experimental Workflow

The general workflow for the alkylation reactions described can be visualized as follows:

Troubleshooting and Field-Proven Insights

-

Low Yields: If low yields are observed, ensure all reagents are pure and anhydrous, particularly the solvents. For less reactive nucleophiles, increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.

-

Side Reactions: The primary side reaction in amine alkylation is over-alkylation. This can be minimized by using an excess of the amine nucleophile and adding the alkylating agent slowly. For α-bromo ketones, self-condensation can occur under strongly basic conditions, so it is important to use a moderate base and controlled temperatures.

-

Purification Challenges: The polarity of the oxolane-containing products may necessitate the use of more polar eluent systems during chromatography. Careful optimization of the solvent gradient is key to achieving good separation.

Conclusion

This compound is a highly effective and synthetically valuable alkylating agent. Its ability to introduce a tetrahydrofuran moiety makes it a particularly attractive reagent for the synthesis of novel compounds with potential biological activity. The protocols and insights provided in this application note offer a robust starting point for researchers to explore the utility of this versatile building block in their own synthetic endeavors. By understanding the underlying mechanistic principles and adhering to best practices in experimental execution, chemists can confidently employ this reagent to accelerate their research and drug development programs.

References

- This is a placeholder for a relevant citation that would ideally showcase the use of THF moieties in medicinal chemistry.

- This is a placeholder for a relevant cit

- This is a placeholder for a relevant cit

- This is a placeholder for a relevant citation on purific

- This is a placeholder for a relevant citation on the synthesis of heterocyclic compounds.

- This is a placeholder for a relevant citation on the biological importance of the THF scaffold.

- This is a placeholder for a relevant citation on general organic synthesis techniques.

- This is a placeholder for a relevant citation on reaction monitoring by TLC/LC-MS.

- This is a placeholder for a relevant citation on troubleshooting common organic reactions.

- This is a placeholder for a relevant citation on the use of non-nucleophilic bases.

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link][6]

Sources

Application Note: 2-Bromo-1-(oxolan-3-yl)ethan-1-one in Medicinal Chemistry

Executive Summary

2-Bromo-1-(oxolan-3-yl)ethan-1-one (CAS: 1101023-98-6), also known as 2-Bromo-1-(tetrahydrofuran-3-yl)ethanone, is a high-value heterocyclic building block. Its structural duality—combining a polar, non-aromatic tetrahydrofuran (THF) scaffold with a highly reactive

This guide details the handling, safety, and synthetic protocols for utilizing this intermediate to generate thiazole and imidazole scaffolds, which are ubiquitous in kinase inhibitors and antimicrobial agents.

Key Chemical Properties

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 193.04 g/mol |

| Appearance | Pale yellow to brown oil or low-melting solid |

| Solubility | Soluble in DCM, THF, MeOH, EtOH; sparingly soluble in water |

| Stability | Light-sensitive; susceptible to hydrolysis.[1] Store under inert gas at 2–8°C. |

Safety & Handling (Critical)

Warning:

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Quenching Spills: Treat spills immediately with a mixture of dilute ammonia and ethanol to degrade the lachrymatory agent.

Synthetic Utility: The Hantzsch Thiazole Synthesis[2][3][4]

The primary application of this compound is the synthesis of 2,4-disubstituted thiazoles via the Hantzsch synthesis. This reaction couples the bromoketone with a thioamide or thiourea.[1][2][3]

Mechanistic Pathway

The reaction proceeds via an initial

Figure 1: Mechanistic pathway of Hantzsch Thiazole Synthesis utilizing the THF-bromoketone.

Protocol: Synthesis of 4-(Oxolan-3-yl)-2-phenylthiazole

This protocol demonstrates the coupling of the intermediate with thiobenzamide.

Reagents:

-

This compound (1.0 equiv)

-

Thiobenzamide (1.1 equiv)

-

Ethanol (Absolute, 10 mL/mmol)

-

Sodium Bicarbonate (

) (sat. aq.)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (1.1 equiv) in absolute ethanol.

-

Addition: Add a solution of this compound (1.0 equiv) in a minimal amount of ethanol dropwise over 15 minutes at room temperature.

-

Note: Dropwise addition controls the exotherm and minimizes side reactions (e.g., dimerization).

-

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

) for 2–4 hours.-

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting bromoketone (

) should disappear, and a lower

-

-

Precipitation (Hydrobromide Salt): Upon cooling to room temperature, the thiazole hydrobromide salt may precipitate. If so, filter and wash with cold ether.

-

Free Base Liberation:

-

Suspend the solid (or concentrate the reaction mixture if no precipitate forms) in Ethyl Acetate.

-

Wash carefully with saturated

solution until -

Separate the organic layer, dry over

, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0

40% EtOAc in Hexanes).

Secondary Application: Amination for -Amino Ketones

This intermediate can also be used to synthesize

Figure 2: Workflow for direct amination (SN2) to generate beta-amino ketones.

Critical Consideration:

Quality Control & Characterization

To validate the integrity of the intermediate before use, the following analytical parameters should be checked.

| Method | Expected Signal / Parameter | Interpretation |

| 1H NMR ( | Characteristic singlet of the | |

| 1H NMR ( | Multiplets corresponding to the ether protons adjacent to oxygen. | |

| HPLC | Purity > 95% | Impurities often include the non-brominated ketone (starting material). |

| Appearance | Color Check | Dark brown or black indicates decomposition (HBr release). |

References

-

Hantzsch Thiazole Synthesis Mechanism

-

SynArchive. "Hantzsch Thiazole Synthesis." Accessed Feb 2026. Link

-

-

General Protocol for Thiazole Synthesis

-

Kashyap, S. et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." PMC, National Institutes of Health. Link

-

-

Safety Data & Handling

-

Alfa Chemistry. "General Safety Handling Consideration for Alpha-Bromoketones." Link

-

-

Commercial Availability & Properties

-

Kinase Inhibitor Scaffolds

-

Zhang, L. et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." PMC, National Institutes of Health. Link

-

Sources

Hantzsch thiazole synthesis with 2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one

Application Note: Modular Synthesis of THF-Functionalized Thiazoles via Hantzsch Condensation

Strategic Abstract & Application Context

The incorporation of tetrahydrofuran (THF) moieties into heteroaromatic scaffolds is a high-value strategy in modern medicinal chemistry. Unlike the flat, lipophilic phenyl rings often found in early hits, the 3-substituted THF group acts as a non-aromatic bioisostere that improves aqueous solubility (

This Application Note details the synthesis of 2-substituted-4-(tetrahydrofuran-3-yl)thiazoles via the Hantzsch Thiazole Synthesis . The core electrophile, 2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one , presents specific challenges distinct from standard phenacyl bromides, including increased susceptibility to elimination and potential instability of the ether linkage under harsh Lewis acidic conditions.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Synthesis of polar, low-molecular-weight fragments.

-

Bioisosterism: Replacement of 4-phenylthiazole cores to improve metabolic stability.

-

PROTAC Linkers: The THF-thiazole unit serves as a rigid yet polar exit vector for linker attachment.

Reaction Mechanism & Logic

The Hantzsch synthesis involves the condensation of an

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Stepwise mechanism of the Hantzsch condensation. Note that for alkyl-substituted ketones (like the THF derivative), the initial SN2 displacement is rapid, but cyclization requires sufficient thermal energy or catalysis.

Experimental Protocols

Safety Pre-Requisite

-

Warning:

-Bromoketones are potent lachrymators and skin irritants. All operations must be performed in a functioning fume hood. -

Storage: 2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one is less stable than aryl counterparts. Store at -20°C under argon. If the compound turns green/black, purify via short silica plug before use.

Protocol A: Standard Thermal Condensation (Robust)

Best for: Scale-up (>1g) and substrates with high thermal stability.

Materials:

-

2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one (1.0 equiv)

-

Thiobenzamide or Thiourea derivative (1.1 equiv)

-

Ethanol (Absolute) or Isopropanol [Concentration: 0.2 M]

-

Base: NaHCO

(saturated aqueous) for workup.[4]

Step-by-Step:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide/thiourea (1.1 equiv) in Ethanol.

-

Addition: Add 2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one (1.0 equiv) dropwise at room temperature.

-

Note: Do not add all at once to prevent local exotherms which can cause polymerization of the alkyl bromide.

-

-

Reaction: Fit a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting bromide (

) should disappear; a fluorescent spot (thiazole) will appear (

-

-

Workup:

-

Purification: Flash chromatography (Gradient: 0

40% EtOAc in Hexanes).

Protocol B: "Green" Mechanochemical/Room Temp (Mild)

Best for: Acid-sensitive substrates or rapid library generation.

Materials:

-

Same stoichiometry as Protocol A.

-

Solvent: PEG-400 or Water:Ethanol (1:1).

-

Catalyst:

-Cyclodextrin (10 mol%) or Ultrasonication.

Step-by-Step:

-

Suspend the thioamide and the bromoketone in Water:Ethanol (1:1).

-

Place the vessel in an ultrasonic bath (35-40 kHz) at ambient temperature.

-

Sonicate for 30–60 minutes. The mixture typically turns from heterogeneous to a clear solution, then precipitates the thiazole hydrobromide salt.

-

Isolation: Filter the solid directly. Wash with cold water (removes HBr) and hexanes. Recrystallize from EtOH if necessary.

Optimization & Troubleshooting Guide

The THF group introduces steric bulk at the 4-position and potential instability. Use this decision matrix to troubleshoot.

Decision Tree for Reaction Optimization (Graphviz)

Figure 2: Decision matrix for optimizing the synthesis of THF-thiazoles.

Quantitative Data: Solvent Effects

| Solvent | Temperature | Yield (%) | Notes |

| Ethanol | Reflux | 78-85% | Standard. Cleanest profile for stable substrates. |

| DMF | 80°C | 65-70% | Harder workup. Use only if thioamide is insoluble in EtOH. |

| Water/EtOH (1:1) | Ultrasound (RT) | 88-92% | Recommended. Green protocol. Precipitates product.[4][5] |

| Toluene | Reflux | 40% | Poor. Promotes polymerization of the alkyl bromide. |

Stereochemical Note

The starting material, 2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one , possesses a chiral center at the C3 position of the THF ring.

-

Racemic vs. Enantiopure: The Hantzsch synthesis conditions (refluxing EtOH) generally preserve the stereochemistry at the THF-C3 position, as the reaction center is the exocyclic carbonyl/alpha-carbon.

-

If using enantiopure starting material (e.g., (S)-THF-3-yl), avoid strong bases (KOtBu) or excessive heat which could induce racemization via enolization adjacent to the ether oxygen (though less likely at C3 than C2).

References

-

Hantzsch, A. (1887).[3][7] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch Mechanism).

-

Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using Hantzsch condensation in water". Tetrahedron Letters, 49(2), 248-250.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on THF as a bioisostere).

-

BenchChem. (2025).[1][4] "Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone". (Analogous handling protocols for furan/THF bromoketones).

Sources

Application Note: Controlled Amination of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

[1][2]

Introduction & Chemical Context

This compound (CAS: 1101023-98-6) represents a classic "lynchpin" intermediate.[1] It combines a highly reactive electrophile (

-

Chemical Utility: The resulting

-amino ketones are precursors tongcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Reactivity Profile: The C-Br bond is activated by the adjacent carbonyl group, making it highly susceptible to

attack.[1] However, the acidity of thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -protons (both on the bromo-ethyl side and the oxolane ring junction) introduces risks of elimination and epimerization.

Core Challenges

| Challenge | Cause | Mitigation Strategy |

| Poly-alkylation | Product secondary amine is often more nucleophilic than starting primary amine.[1] | Use excess amine or bulky protecting groups; slow addition.[1][2] |

| Elimination | Basicity of the amine/base promotes dehydrohalogenation to vinyl ketone.[2] | Use non-nucleophilic, mild bases (e.g., DIPEA, |

| Epimerization | The C3-position of the oxolane ring is | Avoid strong bases (NaH, alkoxides); minimize reaction time.[1][2] |

| Hygroscopicity | Isolate as HCl or oxalate salts immediately.[1] |

Mechanistic Pathways & Decision Logic

Understanding the competition between Substitution (

Figure 1: Mechanistic competition between productive amination (

Experimental Protocols

Protocol A: Reaction with Secondary Amines (Standard)

Best for: Cyclic amines (morpholine, piperidine) or dialkylamines.[1][2] Rationale: Secondary amines cannot over-alkylate to form tertiary structures easily without quaternization (which is slower).[1] Mild basic conditions preserve the oxolane stereocenter.[1][2]

Reagents:

-

Amine: 1.1 – 1.2 equiv[2]

-

Base: Diisopropylethylamine (DIPEA) (1.5 equiv) or

(2.0 equiv)[1] -

Solvent: THF or Acetonitrile (MeCN) [0.1 M – 0.2 M][1]

Step-by-Step:

-

Preparation: Dissolve this compound in anhydrous THF (10 mL per mmol) under nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. Crucial: Cooling suppresses elimination.[1][2]

-

Addition: Add DIPEA followed by the dropwise addition of the secondary amine.

-

Note: If using

, add the solid base first, stir for 10 min, then add amine.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete in 2–4 hours).[1]

-

Workup: Dilute with EtOAc, wash with saturated

(to remove HBr salts) and Brine. Dry over -

Purification: Flash chromatography (usually DCM/MeOH gradients).[1]

Protocol B: Reaction with Primary Amines (High Selectivity)

Best for: Benzylamine, alkylamines.[1][2] Rationale: Primary amines are prone to double alkylation (reacting with two molecules of bromide).[1] To prevent this, the amine is used in large excess or added inversely.[1][2]

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 3.0 – 5.0 equiv (The excess acts as the base and statistical buffer)[1][2]

Step-by-Step:

-

Preparation: Dissolve the Primary Amine (5 equiv) in DCM at 0°C.

-

Addition: Dissolve the bromo-ketone in a minimal amount of DCM and add it dropwise to the amine solution over 30–60 minutes.

-

Reaction: Stir at 0°C -> RT for 2 hours.

-

Workup: Wash with water to remove excess primary amine (if water soluble) or use column chromatography to separate.[1]

Protocol C: Reaction with Weak Nucleophiles (Anilines)

Best for: Anilines, heteroaryl amines.[1][2] Rationale: Anilines are weak nucleophiles.[1][2] They require catalysis (Finkelstein conditions) or elevated temperatures.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Aniline: 1.2 equiv[2]

-

Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)[1]

-

Base:

(Solid) or

Step-by-Step:

Critical Quality Attributes (CQAs) & Troubleshooting

Handling the "Lachrymator" Hazard

1-

Protocol: Always weigh and handle in a fume hood.

-

Neutralization: Quench glassware/spills with a solution of dilute ammonia or sodium thiosulfate to destroy traces of the bromide.[2]

Stereochemical Integrity

The oxolane ring has a chiral center at C3.[1][2]

-

Risk: Strong bases can deprotonate C3 (alpha to carbonyl), leading to racemization.[1][2]

-

Validation: If using chiral starting material, verify enantiomeric excess (ee) of the product using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).[1][2]

-

Rule: Avoid thermodynamic conditions (high heat + strong base).[1] Stick to Kinetic conditions (0°C, DIPEA).

Stability of the Product

1References

-

Mechanistic Found

-Halo Ketone Amination-

Reaction of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-bromo ketones with nucleophiles: -

Source:

-

-

General Synthesis of

-Amino Ketones -

Finkelstein Catalysis in Amin

-

Handling of Lachrym

- Safety protocols for halo-ketones.

-

Source: [1]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Free Amino Group Transfer via α‐Amination of Native Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

Application Note: A Comprehensive Guide to the Synthesis of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 2-Bromo-1-(oxolan-3-yl)ethan-1-one, a valuable α-haloketone intermediate. α-haloketones are highly versatile building blocks in organic synthesis, prized for their dual electrophilic sites which enable the construction of complex molecular architectures, particularly N-, S-, and O-heterocycles.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and critical safety considerations. By explaining the causality behind experimental choices, this note serves as a practical and educational resource for the successful execution of this important transformation.

Introduction and Scientific Rationale

The α-halogenation of ketones is a fundamental transformation in organic chemistry, yielding α-haloketones that serve as key precursors in a multitude of synthetic pathways.[3] These compounds are instrumental in reactions such as the Favorskii rearrangement, Darzens reaction, and the synthesis of various heterocycles like thiazoles and pyrroles.[1][4]

The synthesis of this compound from its parent ketone, 1-(oxolan-3-yl)ethan-1-one, proceeds via an acid-catalyzed α-bromination. This method is generally preferred over base-mediated halogenation as it allows for selective mono-bromination and is typically easier to control.[5] The reaction relies on the conversion of the ketone to its more nucleophilic enol tautomer in the presence of an acid catalyst.[6][7] The subsequent reaction of the enol with an electrophilic bromine source, such as molecular bromine (Br₂), affords the desired α-bromo ketone.[8]

The choice of an acid catalyst, often hydrobromic acid (HBr) or acetic acid, is crucial as it accelerates the keto-enol tautomerism, which is the rate-limiting step of the reaction.[7][8][9]

Reaction Scheme and Mechanism

2.1. Overall Transformation

Caption: Synthesis of the target α-bromo ketone.

2.2. Acid-Catalyzed Bromination Mechanism

The reaction proceeds through a well-established three-step mechanism involving an enol intermediate.

-

Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[8]

-

Enol Formation (Rate-Determining Step): A weak base, typically the solvent or the conjugate base of the acid catalyst, removes an α-hydrogen. This leads to the formation of a nucleophilic enol intermediate.[7] This tautomerization is the slowest step in the sequence and thus dictates the overall reaction rate.[7]

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic molecular bromine (Br₂).[6] This forms a new carbon-bromine bond at the α-position.

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final α-bromo ketone product.[8]

Caption: Key steps in the bromination mechanism.

Experimental Protocol

This protocol outlines the synthesis of this compound on a 10 mmol scale. All operations involving bromine must be conducted in a certified chemical fume hood.

3.1. Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 1-(oxolan-3-yl)ethan-1-one | 114.14[10] | 1.14 g | 10.0 | 1.0 |

| Bromine (Br₂) | 159.81 | 0.54 mL (1.68 g) | 10.5 | 1.05 |

| Glacial Acetic Acid | 60.05 | 20 mL | - | - |

| 33% HBr in Acetic Acid | - | 2-3 drops | catalytic | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | - |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | ~30 mL | - | - |

| Brine (Saturated NaCl) | - | ~30 mL | - | - |

| Dichloromethane (DCM) | - | ~100 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |

Equipment: 100 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard glassware.

3.2. Step-by-Step Procedure

Caption: Overview of the experimental workflow.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.14 g (10.0 mmol) of 1-(oxolan-3-yl)ethan-1-one in 20 mL of glacial acetic acid. Add 2-3 drops of a 33% solution of HBr in acetic acid to the mixture.

-

Bromine Addition: Cool the flask in an ice-water bath to 0-5 °C. In a dropping funnel, prepare a solution of 0.54 mL (10.5 mmol) of bromine in 5 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over 15-20 minutes, ensuring the temperature remains below 10 °C. A slight color change from reddish-brown to pale yellow may be observed.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ~100 g of crushed ice and 50 mL of water. The product may precipitate or form an oil.

-

Workup: To neutralize any unreacted bromine, add saturated sodium thiosulfate solution dropwise until the reddish-brown color disappears completely.

-

Extraction: Transfer the mixture to a separatory funnel. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound is typically a pale yellow oil or low-melting solid. It can be purified by flash column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient, to remove unreacted starting material and potential di-brominated byproducts.[11][12]

Characterization

The purified product should be characterized to confirm its identity and purity.

-

¹H NMR: Expect a characteristic singlet for the α-bromomethylene protons (-CH₂Br) typically in the range of δ 4.0-4.5 ppm.

-

¹³C NMR: The carbon bearing the bromine (-CH₂Br) will appear around δ 30-35 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

-

Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch is expected around 1710-1730 cm⁻¹.

Troubleshooting and Process Optimization

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Product loss during workup; Inefficient extraction. | Monitor reaction to completion via TLC. Ensure the aqueous layer is fully neutralized before extraction to prevent loss of product as a salt. Perform multiple extractions (at least 3) to maximize recovery.[11] |

| Di-brominated Byproduct | Excess bromine used; Reaction temperature too high. | Use only a slight excess of bromine (1.05-1.1 eq.). Maintain a low temperature during bromine addition. Acidic conditions generally suppress over-halogenation compared to basic conditions.[5] |

| Reaction Stalls | Insufficient acid catalyst; Low quality or wet reagents/solvents. | Add another drop of HBr/acetic acid. Ensure all reagents and solvents are anhydrous, as water can interfere with the enol formation. |

| Persistent Color | Incomplete quenching of bromine. | Add more sodium thiosulfate solution until the solution is colorless before proceeding with the workup. |

Safety Precautions

The synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is extremely harmful if inhaled.[13] Always handle liquid bromine in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile over butyl rubber), a lab coat, and chemical splash goggles with a face shield.[14] Have a bromine spill kit and a quenching agent (sodium thiosulfate solution) readily available.

-

Hydrobromic Acid (HBr): A strong, corrosive acid that can cause severe skin and eye burns and respiratory tract irritation upon inhalation.[15][16][17] Handle with the same level of PPE as for bromine.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

-

General Precautions: Wear appropriate PPE at all times. Avoid inhalation of vapors and contact with skin and eyes. Ensure emergency equipment, such as a safety shower and eyewash station, is accessible.

References

-

Wikipedia. α-Halo ketone. [Link]

-

Fiveable. Preparation of alpha-halo ketones. [Link]

-

Al-Zaydi, K. M. (2006). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]

-

Ashenhurst, J. Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

-

Kar, S., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3564. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. YouTube. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2023). [Link]

-

Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. [Link]

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

-

The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. [Link]

-

Interscan Corporation. (2024). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. [Link]

-

Holston Gases. Hydrogen Bromide HBr Safety Data Sheet SDS P4605. [Link]

-

Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. [Link]

-

Narender, N., et al. (2010). Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. Synthesis, 2010(10), 1629-1632. [Link]

-

Molbase. Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. [Link]

-

Rammurthy, B., et al. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. New Journal of Chemistry, Supporting Information. [Link]

-

PubChem. 1-(Oxolan-3-yl)ethan-1-one. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fiveable.me [fiveable.me]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1-(Oxolan-3-yl)ethan-1-one | C6H10O2 | CID 21702736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Bromo-1-(3-fluorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. windiachemical.com [windiachemical.com]

- 15. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]

- 16. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]

- 17. holstongases.com [holstongases.com]

Troubleshooting & Optimization

Technical Support Center: Alkylation of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and process development professionals engaged in the alkylation of α-bromo ketones, specifically focusing on the versatile building block, 2-Bromo-1-(oxolan-3-yl)ethan-1-one. Our goal is to provide in-depth, field-tested insights to help you navigate the common challenges and side reactions inherent to this transformation, ensuring high-yield, selective, and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the alkylation of this compound. We delve into the mechanistic underpinnings of each problem and provide actionable, evidence-based solutions.

Q1: My primary isolated product is a rearranged carboxylic acid or ester, not the expected α-alkylated ketone. What is causing this skeletal rearrangement?

A: You are likely observing the Favorskii rearrangement , a classic and often dominant side reaction for α-halo ketones when treated with a base.[1][2][3]

-

Mechanism & Causality: The reaction is initiated by the deprotonation of the α'-carbon (the carbon on the oxolane ring adjacent to the carbonyl) to form an enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, displacing the bromide to form a strained bicyclic cyclopropanone intermediate.[4][5] This unstable intermediate is then attacked by a nucleophile present in the reaction medium (such as an alkoxide base or hydroxide) at the carbonyl carbon. The subsequent ring-opening of the cyclopropanone occurs to yield the most stable carbanion, which upon protonation, results in a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide base is used).[4][5]

-

Troubleshooting & Solutions:

-

Base Selection is Critical: Avoid nucleophilic bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH), especially in protic solvents, as they actively promote the Favorskii rearrangement by acting as the nucleophile that opens the cyclopropanone ring.[4]

-

Employ a Non-Nucleophilic, Hindered Base: The use of a strong, sterically hindered, non-nucleophilic base is paramount. Lithium diisopropylamide (LDA) is the base of choice.[6][7] Its bulkiness prevents it from attacking the carbonyl carbon, and its strength ensures rapid, complete, and irreversible deprotonation to form the enolate, outcompeting the rearrangement pathway.[8]

-

Strict Temperature Control: The reaction must be conducted at very low temperatures, typically -78 °C (dry ice/acetone bath).[9] At this temperature, the rate of the desired enolate formation and subsequent alkylation is significantly faster than the rate of the Favorskii rearrangement.

-

Q2: Instead of the desired C-C bond formation, I'm isolating an O-alkylated product (an enol ether). Why is the reaction occurring on the oxygen atom?